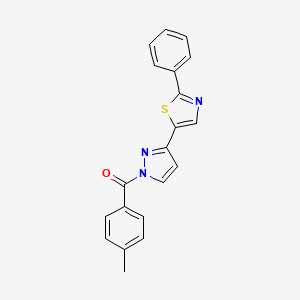
(4-Methylphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Methylphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C20H15N3OS and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-Methylphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is a novel synthetic derivative that combines a thiazole and pyrazole moiety, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure
The compound can be represented as follows:
This structure features a 4-methylphenyl group and a thiazole-pyrazole hybrid, which contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds containing thiazole and pyrazole rings exhibit a range of biological activities. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Recent studies have shown that derivatives of thiazole and pyrazole possess significant antimicrobial properties. In one study, various synthesized derivatives were evaluated against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated effective inhibition zones, suggesting potential as antimicrobial agents .
| Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10c | S. aureus | 18 |
| 10g | P. mirabilis | 20 |
Anti-inflammatory Activity
Thiazole and pyrazole derivatives are also noted for their anti-inflammatory effects. A study highlighted that specific compounds could significantly reduce inflammation markers in vitro. The mechanism involved the inhibition of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Anticancer Activity
The anticancer properties of the compound have been explored in several studies. Notably, one investigation revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism of action was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.07 |
| MCF7 | 10.50 |
| A549 | 15.00 |
Case Studies and Research Findings
- Antimicrobial Evaluation : In a comprehensive study assessing the antimicrobial efficacy of thiazole-pyrazole derivatives, it was found that modifications at the phenyl ring significantly influenced activity against E. coli and S. aureus. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .
- Inflammation Model : In vivo models demonstrated that the compound reduced paw edema in rats induced by carrageenan, with a notable decrease in inflammatory markers such as TNF-alpha and IL-6 .
- Cancer Cell Studies : The anticancer potential was evaluated using MTT assays across multiple cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited lower IC50 values, suggesting higher potency against cancer cells .
Properties
IUPAC Name |
(4-methylphenyl)-[3-(2-phenyl-1,3-thiazol-5-yl)pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-14-7-9-16(10-8-14)20(24)23-12-11-17(22-23)18-13-21-19(25-18)15-5-3-2-4-6-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIMOLVEXZWRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














